

# Application Notes and Protocols for M35 TFA in Receptor Autoradiography

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## Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613

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## Introduction

M35 TFA, also known as Tifluadom, is a unique psychoactive compound belonging to the benzodiazepine class. Structurally, it is a benzodiazepine, but functionally it acts as an opioid receptor agonist.<sup>[1]</sup> Primarily, it has been characterized as a kappa-opioid receptor (KOR) agonist and has been utilized in scientific research to investigate the roles of the kappa-opioid system in various physiological processes, including analgesia, diuresis, and appetite stimulation.<sup>[1][2]</sup> However, it is crucial to note that while often cited for its kappa selectivity, evidence suggests that its isomers may also possess significant affinity for the mu-opioid receptor.

This document provides detailed application notes and protocols for the use of radiolabeled M35 TFA in in vitro receptor autoradiography studies, a powerful technique to visualize and quantify the distribution of target receptors in tissue sections.

## Data Presentation

### Binding Affinity Profile of Tifluadom Isomers

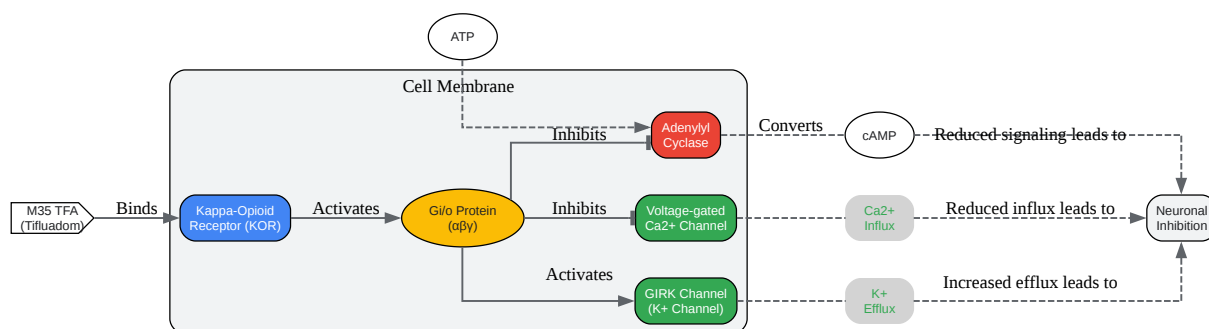
Quantitative binding affinity data ( $K_i$  values) for racemic M35 TFA is not consistently available in the public domain. However, a study on its enantiomers provides valuable insight into its opioid receptor binding profile.

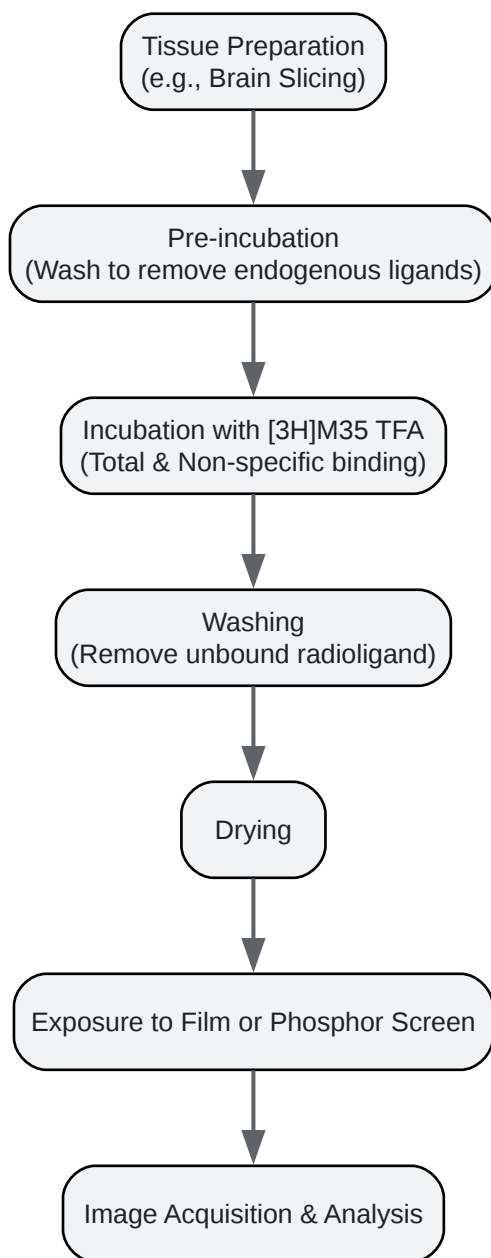
Opioid Receptor Subtype	(+)-Tifluadom	(-)-Tifluadom
Mu ( $\mu$ )	Almost equipotent with kappa sites	10-20 times less potent than (+)-isomer
Kappa ( $\kappa$ )	Almost equipotent with mu sites	10-20 times less potent than (+)-isomer
Delta ( $\delta$ )	~10 times less potent than at mu/kappa sites	10-20 times less potent than (+)-isomer

Note: This qualitative data highlights that (+)-Tifluadom exhibits comparable affinity for both mu- and kappa-opioid receptors, challenging the notion of its high selectivity for the kappa receptor.[3] The racemic mixture (M35 TFA) will reflect a combination of these binding characteristics.

## Signaling Pathway

M35 TFA exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of M35 TFA to the KOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins ( $G_i/o$ ).





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## References

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- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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